
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: is a synthetic peptide composed of multiple alanine residues and a single serine residue. Peptides like this one are often used in scientific research to study protein structure and function, as well as in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids using acidic or basic conditions.
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Substitution: Various amino acid derivatives and coupling reagents are used in SPPS.
Major Products
Hydrolysis: Produces individual amino acids such as alanine and serine.
Oxidation: Produces oxidized serine residues.
Substitution: Produces modified peptides with different amino acid sequences.
科学的研究の応用
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: has several applications in scientific research:
Protein Structure Studies: Used as a model peptide to study protein folding and stability.
Enzyme Substrates: Serves as a substrate for various proteolytic enzymes to study enzyme kinetics and specificity.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Incorporated into biomaterials for tissue engineering and regenerative medicine.
作用機序
The mechanism of action of L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine depends on its specific application. In general, peptides interact with proteins, enzymes, and receptors through various molecular interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: can be compared with other similar peptides, such as:
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: Lacks the serine residue, making it less hydrophilic.
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-serine: Contains an additional serine residue, increasing its hydrophilicity and potential for hydrogen bonding.
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-glycine: Substitutes one alanine with glycine, affecting the peptide’s flexibility and conformation.
These comparisons highlight the unique properties of This compound , such as its specific amino acid sequence and the presence of a serine residue, which can influence its interactions and applications in research and industry.
特性
CAS番号 |
299185-32-3 |
|---|---|
分子式 |
C24H42N8O10 |
分子量 |
602.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H42N8O10/c1-9(25)17(34)32-16(8-33)23(40)30-14(6)21(38)28-12(4)19(36)26-10(2)18(35)27-11(3)20(37)29-13(5)22(39)31-15(7)24(41)42/h9-16,33H,8,25H2,1-7H3,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,30,40)(H,31,39)(H,32,34)(H,41,42)/t9-,10-,11-,12-,13-,14-,15-,16-/m0/s1 |
InChIキー |
ZQQIQFXYOHVKIP-XYWFBWCISA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)

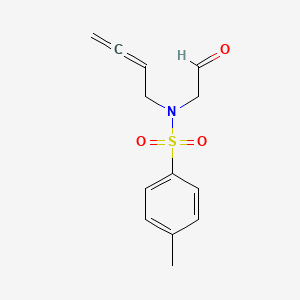
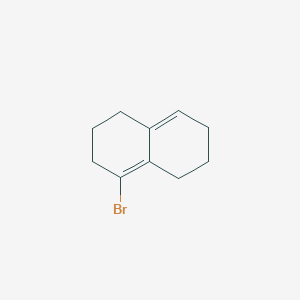
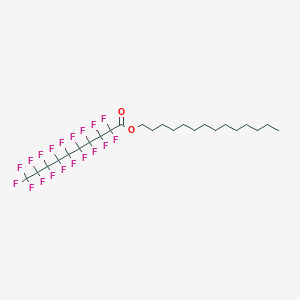
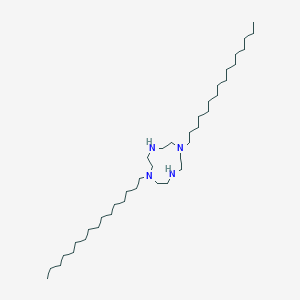

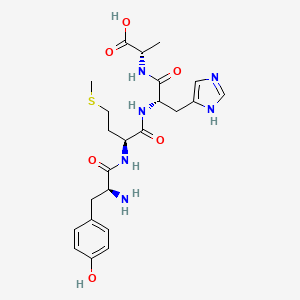
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)
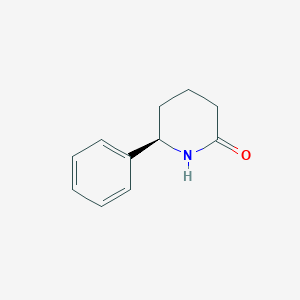
![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
